molecular formula C11H12N6O2S2 B2768199 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 1207029-47-7

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2768199
CAS No.: 1207029-47-7
M. Wt: 324.38
InChI Key: UYULCTYJYLRGLD-UHFFFAOYSA-N
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Description

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C11H12N6O2S2 and its molecular weight is 324.38. The purity is usually 95%.
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Biological Activity

The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a novel synthetic derivative featuring a tetrazole moiety linked to a thiazole structure. Its molecular formula is C11H12N6O2S2C_{11}H_{12}N_{6}O_{2}S_{2} with a molecular weight of 324.38 g/mol. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The compound's structure can be represented as follows:

IUPAC Name 2(1methyltetrazol5yl)sulfanylN(7oxo5,6dihydro4H1,3benzothiazol2yl)acetamide\text{IUPAC Name }2-(1-methyltetrazol-5-yl)sulfanyl-N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)acetamide

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial and anticancer properties. The incorporation of the tetrazole group has been linked to enhanced biological effects.

Antimicrobial Activity

Research indicates that compounds containing tetrazole and thiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound demonstrated activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentrations (MICs) for these bacteria were found to be in the range of 2–16 µg/mL, suggesting potent antibacterial effects compared to standard antibiotics like ciprofloxacin .
  • Antifungal Activity : It also showed antifungal activity against Candida albicans and Aspergillus niger, with MIC values indicating effective inhibition of fungal growth .

Anticancer Activity

The anticancer potential of this compound was evaluated through cytotoxicity assays on various cancer cell lines:

Cell LineIC50 (µM)Notes
CCRF-CEM (Leukemia)25Significant cytotoxicity observed
MCF-7 (Breast Cancer)50Moderate cytotoxicity
HL-60 (Leukemia)30Effective against human leukemia cells

The results indicated that the compound selectively inhibited cancer cell proliferation, suggesting its potential as a therapeutic agent in oncology .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the tetrazole and thiazole moieties plays a crucial role in modulating enzyme activities and disrupting cellular processes.

Case Studies

  • Study on Antimicrobial Properties : A series of derivatives were synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results revealed that compounds with tetrazole substitutions exhibited superior activity compared to their non-tetrazole counterparts .
  • Cytotoxicity Evaluation : In vitro studies assessed the impact of this compound on various cancer cell lines using the MTT assay. The findings highlighted its ability to induce apoptosis in cancer cells at lower concentrations than many standard chemotherapeutics .

Properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O2S2/c1-17-11(14-15-16-17)20-5-8(19)13-10-12-6-3-2-4-7(18)9(6)21-10/h2-5H2,1H3,(H,12,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYULCTYJYLRGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=NC3=C(S2)C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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